molecular formula C16H14N2O2S B185469 N-(1,3-benzothiazol-2-yl)-4-ethoxybenzamide CAS No. 139233-23-1

N-(1,3-benzothiazol-2-yl)-4-ethoxybenzamide

Cat. No. B185469
M. Wt: 298.4 g/mol
InChI Key: UQAGFMKLHGHQIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzothiazol-2-yl)-4-ethoxybenzamide, also known as BZB, is a chemical compound that has been extensively studied for its potential applications in scientific research. BZB is a benzothiazole derivative that has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. In

Mechanism Of Action

The exact mechanism of action of N-(1,3-benzothiazol-2-yl)-4-ethoxybenzamide is not fully understood, but it is believed to act through multiple pathways. N-(1,3-benzothiazol-2-yl)-4-ethoxybenzamide has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, as well as the activation of NF-κB, a transcription factor that plays a key role in inflammation. N-(1,3-benzothiazol-2-yl)-4-ethoxybenzamide has also been shown to possess antioxidant activity, which may contribute to its neuroprotective effects.

Biochemical And Physiological Effects

N-(1,3-benzothiazol-2-yl)-4-ethoxybenzamide has been shown to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species (ROS) and lipid peroxidation, which can contribute to oxidative stress and damage to cells. N-(1,3-benzothiazol-2-yl)-4-ethoxybenzamide has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which can help to protect cells from oxidative damage. In addition, N-(1,3-benzothiazol-2-yl)-4-ethoxybenzamide has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons.

Advantages And Limitations For Lab Experiments

One of the advantages of using N-(1,3-benzothiazol-2-yl)-4-ethoxybenzamide in lab experiments is its wide range of biological activities. N-(1,3-benzothiazol-2-yl)-4-ethoxybenzamide has been shown to possess anti-inflammatory, antioxidant, and neuroprotective effects, making it a promising candidate for the treatment of various diseases. However, one of the limitations of using N-(1,3-benzothiazol-2-yl)-4-ethoxybenzamide in lab experiments is its potential toxicity. N-(1,3-benzothiazol-2-yl)-4-ethoxybenzamide has been shown to be toxic to certain cell types at high concentrations, and more research is needed to determine its safety profile.

Future Directions

There are several future directions for research on N-(1,3-benzothiazol-2-yl)-4-ethoxybenzamide. One area of research is the development of N-(1,3-benzothiazol-2-yl)-4-ethoxybenzamide analogs with improved pharmacological properties. Another area of research is the investigation of the potential therapeutic applications of N-(1,3-benzothiazol-2-yl)-4-ethoxybenzamide in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Additionally, more research is needed to determine the safety and toxicity profile of N-(1,3-benzothiazol-2-yl)-4-ethoxybenzamide, as well as its potential interactions with other drugs.

Synthesis Methods

N-(1,3-benzothiazol-2-yl)-4-ethoxybenzamide can be synthesized using a variety of methods, including the reaction of 2-aminobenzothiazole with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine. Other methods include the reaction of 2-aminobenzothiazole with 4-ethoxybenzoyl isothiocyanate or 4-ethoxybenzoyl azide.

Scientific Research Applications

N-(1,3-benzothiazol-2-yl)-4-ethoxybenzamide has been extensively studied for its potential applications in scientific research. It has been shown to possess anti-inflammatory, antioxidant, and neuroprotective effects, making it a promising candidate for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. N-(1,3-benzothiazol-2-yl)-4-ethoxybenzamide has also been shown to possess antitumor and antiviral activities, making it a potential candidate for the treatment of cancer and viral infections.

properties

CAS RN

139233-23-1

Product Name

N-(1,3-benzothiazol-2-yl)-4-ethoxybenzamide

Molecular Formula

C16H14N2O2S

Molecular Weight

298.4 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-4-ethoxybenzamide

InChI

InChI=1S/C16H14N2O2S/c1-2-20-12-9-7-11(8-10-12)15(19)18-16-17-13-5-3-4-6-14(13)21-16/h3-10H,2H2,1H3,(H,17,18,19)

InChI Key

UQAGFMKLHGHQIQ-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=NC3=CC=CC=C3S2

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=NC3=CC=CC=C3S2

Pictograms

Irritant

synonyms

N-(1,3-benzothiazol-2-yl)-4-ethoxybenzamide

Origin of Product

United States

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